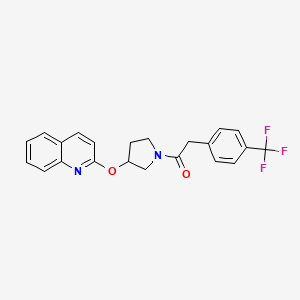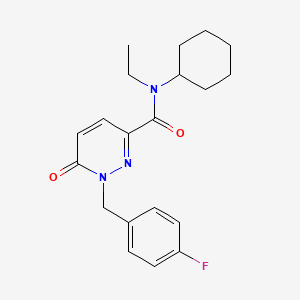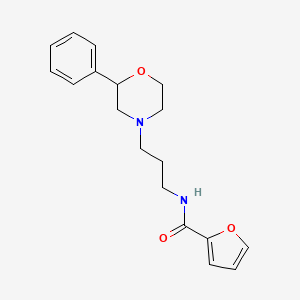
1-(3-Bromopropyl)-2-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromopropyl compounds are generally used in the synthesis of more complex chemical structures . They are often used as building blocks in chemical reactions due to the high reactivity of the bromine atom .
Synthesis Analysis
While specific synthesis methods for “1-(3-Bromopropyl)-2-methylcyclopropane” are not available, bromopropyl compounds are typically involved in substitution reactions . For example, a related compound, 1-(3-Bromopropyl)indole, has been synthesized through specific experimental procedures.Molecular Structure Analysis
The molecular structure of bromopropyl compounds can vary depending on the specific compound. For instance, 1-(3-bromopropyl)-3-chlorobenzene has a linear formula of C9H10BrCl .Chemical Reactions Analysis
Bromopropyl compounds are often used in various chemical reactions. For example, (3-Bromopropyl)trimethoxysilane has been used to modify the CsPbIBr2 perovskite membrane, achieving a champion efficiency of 11.26% with high open circuit voltage .Physical And Chemical Properties Analysis
The physical and chemical properties of bromopropyl compounds can vary. For example, 3-Bromopropionic acid is a liquid at room temperature with a density of 1.31 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
- Application : Researchers explore this compound as a potential antibacterial agent by targeting MraY inhibition .
- Application : Scientists investigate 1-(3-Bromopropyl)-2-methylcyclopropane as a precursor for quinolinone derivatives, which exhibit potent and selective MAO-B inhibition .
- Application : Notably, it contributes to the synthesis of drugs like gemfibrozil (used for lipid disorders) and reproterol (a bronchodilator) .
- Application : 1-(3-Bromopropyl)-2-methylcyclopropane acts as a phase separation reagent, aiding in high-quality RNA isolation .
- Application : Scientists investigate 1-(3-Bromopropyl)-2-methylcyclopropane for its potential role in cardiovascular and analgesic drug research .
Antibacterial Agents and MraY Inhibitors
Selective Monoamine Oxidase B (MAO-B) Inhibitors
Active Pharmaceutical Ingredient (API) Intermediates
RNA Isolation and Phase Separation Reagent
Cardiovascular and Analgesic Drug Research
Chemical Synthesis and Derivatives
Wirkmechanismus
Target of Action
Compounds similar to “1-(3-Bromopropyl)-2-methylcyclopropane” often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its functional groups .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, it could inhibit an enzyme, bind to a receptor, or interfere with a biochemical pathway .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For instance, it could impact the synthesis or degradation of certain molecules within the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)-2-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6-5-7(6)3-2-4-8/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVKKNIRPUKSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-2-methylcyclopropane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)

![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)




![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)


![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)
